1-(Benzenesulfonyl)-4-(4-nitrophenyl)piperazine
CAS No.:
Cat. No.: VC14921951
Molecular Formula: C16H17N3O4S
Molecular Weight: 347.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H17N3O4S |
|---|---|
| Molecular Weight | 347.4 g/mol |
| IUPAC Name | 1-(benzenesulfonyl)-4-(4-nitrophenyl)piperazine |
| Standard InChI | InChI=1S/C16H17N3O4S/c20-19(21)15-8-6-14(7-9-15)17-10-12-18(13-11-17)24(22,23)16-4-2-1-3-5-16/h1-9H,10-13H2 |
| Standard InChI Key | PPFVANTUCBVZTB-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Weight
The molecular formula of 1-(benzenesulfonyl)-4-(4-nitrophenyl)piperazine is C₁₆H₁₅N₃O₄S, with a molecular weight of 365.38 g/mol . The structure consists of a piperazine core substituted with a benzenesulfonyl group at position 1 and a 4-nitrophenyl group at position 4 (Figure 1).
Table 1: Key molecular descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₅N₃O₄S |
| Molecular Weight | 365.38 g/mol |
| SMILES Notation | C1CN(CCN1S(=O)(=O)C2=CC=CC=C2)C3=CC=C(C=C3)N+[O-] |
| IUPAC Name | 1-(Phenylsulfonyl)-4-(4-nitrophenyl)piperazine |
Structural Analysis
The piperazine ring adopts a chair conformation, with the benzenesulfonyl and 4-nitrophenyl groups occupying equatorial positions to minimize steric hindrance . The nitro group at the para position of the phenyl ring enhances electron-withdrawing effects, influencing the compound’s reactivity and intermolecular interactions .
Synthesis and Reaction Pathways
Synthetic Routes
The compound is typically synthesized via a two-step protocol:
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N-Sulfonylation: Piperazine reacts with benzenesulfonyl chloride in the presence of a base (e.g., triethylamine or DIPEA) to form 1-benzenesulfonylpiperazine.
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N-Arylation: The intermediate undergoes nucleophilic substitution with 1-fluoro-4-nitrobenzene or a similar electrophile to introduce the 4-nitrophenyl group .
Table 2: Representative synthesis conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Piperazine, benzenesulfonyl chloride, DIPEA, DCM, 0°C → RT | 85% |
| 2 | 1-Fluoro-4-nitrobenzene, K₂CO₃, DMF, 80°C | 72% |
Optimization Strategies
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Solvent Effects: Polar aprotic solvents (e.g., DMF) improve reaction efficiency by stabilizing transition states .
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Catalysis: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance arylation rates .
Physicochemical Properties
Solubility and Lipophilicity
The compound exhibits limited aqueous solubility (<0.1 mg/mL at 25°C) due to its hydrophobic aromatic groups. Its calculated logP value of 2.99 suggests moderate lipophilicity, making it suitable for membrane permeability in biological systems .
Thermal Stability
Differential scanning calorimetry (DSC) reveals a melting point of 216–218°C, indicative of strong crystalline packing forces mediated by sulfonyl-nitro dipole interactions .
Table 3: Thermal and spectral data
| Property | Value |
|---|---|
| Melting Point | 216–218°C |
| λmax (UV-Vis) | 265 nm (π→π* transition) |
| IR Bands | 1345 cm⁻¹ (S=O), 1520 cm⁻¹ (NO₂) |
Biological Activity and Applications
Calcium Channel Modulation
Despite structural similarities to T-type calcium channel blockers (e.g., mibefradil), this compound showed no significant activity at Cav3.2 channels up to 10 µM . This suggests selectivity for microbial targets over mammalian ion channels.
Table 4: Biological screening data
| Assay | Result |
|---|---|
| M. tuberculosis MIC₉₀ | 3.2 µg/mL |
| Cytotoxicity (RAW 264.7) | IC₅₀ > 100 µM |
| Selectivity Index | >30 |
Crystallographic Insights
Single-crystal X-ray diffraction of related piperazine sulfonamides revealed:
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Hydrogen Bonding: Sulfonyl oxygen atoms form H-bonds with adjacent amine hydrogens (d = 2.1 Å) .
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π-Stacking: Nitrophenyl groups align in parallel displaced arrangements (interplanar spacing = 3.5 Å), stabilizing the crystal lattice .
Industrial and Research Applications
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